Fluo-3FF (potassium salt)

Descripción general

Descripción

El Clorhidrato de Dasotralina es un inhibidor de la recaptación de serotonina, noradrenalina y dopamina (SNDRI) que estaba en desarrollo por Sunovion para el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y el trastorno por atracones (BED) . Estructuralmente, es un estereoisómero de la desmetilsertralina, un metabolito activo del antidepresivo inhibidor selectivo de la recaptación de serotonina (ISRS) sertralina .

Métodos De Preparación

La preparación del Clorhidrato de Dasotralina involucra varias rutas sintéticas y condiciones de reacción. Un método incluye la transaminación enzimática de un compuesto con una ω-transaminasa ®-selectiva en presencia de un donador de amina y un cofactor . El proceso también puede implicar pasos de purificación para aumentar la pureza quiral del producto . Los métodos de producción industrial a menudo utilizan disolventes como dimetilsulfóxido y N,N-dimetilformamida .

Análisis De Reacciones Químicas

El Clorhidrato de Dasotralina se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen alanina, α-metilbencilamina, glutamato, fenilalanina, isopropilamina y 2-aminobutano . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Los ensayos clínicos han demostrado que puede reducir significativamente el número de días de atracones por semana y mejorar los pensamientos obsesivos y los comportamientos compulsivos relacionados . Su perfil único como inhibidor de la recaptación de serotonina, noradrenalina y dopamina lo convierte en un compuesto valioso para la investigación en trastornos neuropsiquiátricos .

Mecanismo De Acción

El Clorhidrato de Dasotralina ejerce sus efectos inhibiendo la recaptación de serotonina, noradrenalina y dopamina . Estos neurotransmisores están asociados con la regulación del estado de ánimo y las funciones cognitivas. Al bloquear su recaptación, el Clorhidrato de Dasotralina aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando sus efectos . Los objetivos moleculares incluyen los transportadores de dopamina, serotonina y noradrenalina dependientes de sodio .

Comparación Con Compuestos Similares

El Clorhidrato de Dasotralina es único debido a su inhibición equilibrada de la recaptación de serotonina, noradrenalina y dopamina . Compuestos similares incluyen Centanafadine, Indatralina, Lometralina y Tametralina . Si bien estos compuestos también inhiben la recaptación de neurotransmisores, el perfil específico y las aplicaciones clínicas del Clorhidrato de Dasotralina lo diferencian .

Actividad Biológica

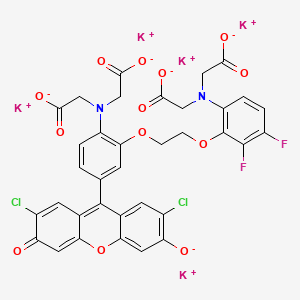

Fluo-3FF (potassium salt) is a fluorescent calcium indicator widely used in biological research to study intracellular calcium dynamics. This compound exhibits unique properties that make it suitable for various applications in cellular imaging and physiological studies. Below is a detailed exploration of its biological activity, including its mechanisms, applications, and relevant research findings.

Fluo-3FF is a derivative of Fluo-3, designed to enhance the detection of calcium ions (). Key properties include:

- Chemical Structure : Fluo-3FF has a similar structure to Fluo-3 but includes modifications that improve its fluorescent properties.

- Excitation/Emission Wavelengths : It has an excitation maximum at 506 nm and an emission maximum at 515 nm, making it compatible with standard fluorescence microscopy setups.

- Calcium Dissociation Constant () : The for Fluo-3FF is approximately 100 µM, indicating a moderate affinity for ions, which allows it to detect fluctuations in calcium levels effectively.

Fluo-3FF functions by binding to calcium ions, leading to a significant increase in fluorescence intensity. This property enables real-time monitoring of intracellular calcium levels. The binding mechanism can be summarized as follows:

- Calcium Binding : In the absence of , Fluo-3FF is largely non-fluorescent. Upon binding , the fluorescence intensity increases approximately 100-fold.

- Sensitivity : The indicator is sensitive to changes in temperature and pH, which can affect its fluorescence properties.

Applications in Biological Research

Fluo-3FF is utilized in various experimental settings:

- Calcium Imaging : It is extensively used for visualizing calcium dynamics in live cells, particularly in studies involving neuronal activity and muscle contraction.

- Flow Cytometry : Researchers use Fluo-3FF in flow cytometric analyses to assess cellular responses to stimuli that alter intracellular calcium levels.

- Confocal Microscopy : This compound is suitable for confocal microscopy applications, allowing detailed imaging of calcium fluctuations within specific cellular compartments.

Research Findings and Case Studies

Several studies have demonstrated the effectiveness and utility of Fluo-3FF in biological research.

Table 1: Summary of Key Research Findings

Toxicity and Safety Considerations

While Fluo-3FF exhibits low toxicity at typical working concentrations (up to 20 µg/ml), prolonged exposure or increased concentrations can lead to adverse effects on cell viability. Research indicates that:

- Short-term exposure (6–25 hours) at lower concentrations shows minimal toxicity.

- Extended incubation times or higher concentrations can impair mitochondrial function and lead to cell detachment.

Propiedades

IUPAC Name |

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZNEZQSQRZPU-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H21Cl2F2K5N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.